molecular formula C16H24N2O3 B15058307 tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B15058307
M. Wt: 292.37 g/mol
InChI Key: OOFGLKLPFYGAQR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a methoxy group, and a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures. The reaction is stirred for an extended period to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrrolidine ring can be reduced under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It can be used to create a variety of derivatives that are useful in further chemical reactions.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It can be used in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the methoxy and pyrrolidine groups suggests potential interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Comparison: tert-Butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the methoxy and methyl groups on the pyridine ring. This structural feature may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure allows for diverse chemical reactions and potential uses in scientific research and industry. Further studies are needed to fully understand its mechanism of action and explore its full potential.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-11-9-14(20-5)17-10-12(11)13-7-6-8-18(13)15(19)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3

InChI Key

OOFGLKLPFYGAQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)OC

Origin of Product

United States

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